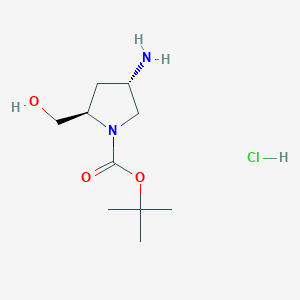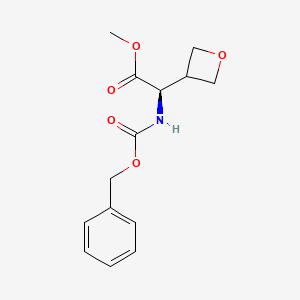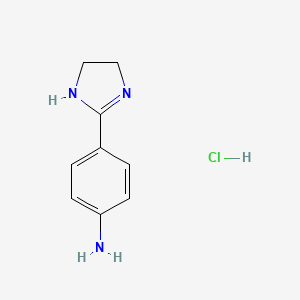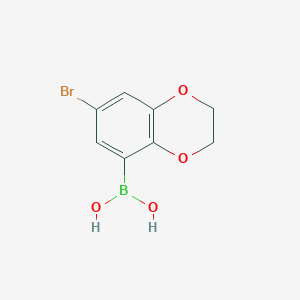
3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid, or 3C2COPBA, is an organic compound with a wide range of applications in scientific research. It is a crystalline solid that is 98% pure and has been used in various laboratory experiments to elucidate various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
- Reagent for Palladium-Catalyzed Suzuki-Miyaura Coupling : This compound serves as a boronic acid derivative, enabling efficient cross-coupling reactions with aryl or vinyl halides under mild conditions. It participates in the formation of carbon-carbon bonds, making it valuable for synthesizing complex organic molecules .
- Ligand-Free Palladium-Catalyzed Suzuki Coupling : Researchers use it in ligand-free Suzuki coupling reactions, particularly when microwave irradiation is applied. This method allows for rapid and efficient bond formation .
- Building Block for Antiviral Agents : The compound’s boronic acid functionality can be harnessed in the design and synthesis of potential HIV-1 protease inhibitors. These inhibitors play a crucial role in managing HIV infections .
- Targeting PDK1 and Protein Kinase CK2 : Researchers explore this compound’s potential as an anticancer agent. It may inhibit kinases such as PDK1 and protein kinase CK2, which are involved in cell signaling pathways related to cancer progression .
- Synthesis of Pyridazino[4,5-b]indol-4-ones : The compound’s pinacol ester form is employed in the synthesis of novel pyridazino[4,5-b]indol-4-ones. These compounds act as DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A) inhibitors, potentially relevant for neurodegenerative diseases .
- General Context : The Suzuki-Miyaura cross-coupling reaction is widely used in organic synthesis. Boronic acids, including our compound, play a pivotal role in this reaction, allowing the construction of diverse carbon-carbon bonds .
Suzuki-Miyaura Coupling Reactions
HIV-1 Protease Inhibitors
Cancer Therapeutics
DYRK1A Inhibitors
Boron Reagents in Suzuki-Miyaura Coupling
Other Applications
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the attached organic group) from boron to a transition metal, typically palladium . The transition metal acts as a catalyst, facilitating the formation of a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized.
Result of Action
The primary result of the action of 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of complex organic compounds. The specific molecular and cellular effects would depend on the compounds synthesized.
Action Environment
The action of 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a suitable catalyst (typically palladium), and the temperature . Additionally, the compound’s stability may be affected by exposure to air or moisture .
Propiedades
IUPAC Name |
(3-chloro-2-cyclohexyloxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c13-10-9(12(15)16)6-7-14-11(10)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRARJIQQFDZYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC2CCCCC2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)




